molecular formula C18H22N2O3S B4455474 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-PHENYLETHYL)BENZAMIDE

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-PHENYLETHYL)BENZAMIDE

Cat. No.: B4455474
M. Wt: 346.4 g/mol
InChI Key: RVZUJPGLMXZMFD-UHFFFAOYSA-N
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Description

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-PHENYLETHYL)BENZAMIDE is an organic compound with a complex structure It is characterized by the presence of a benzamide core substituted with a methyl group, a methanesulfonamido group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-PHENYLETHYL)BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Sulfonamide Formation: The methanesulfonamido group is introduced through the reaction of the benzamide with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenylethyl Group: The phenylethyl group is typically introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-PHENYLETHYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-PHENYLETHYL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential effects on cellular processes.

    Industrial Applications: It is explored for its potential use in industrial processes, such as catalysis and chemical synthesis, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-PHENYLETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-N-(1-PHENYLETHYL)BENZAMIDE: Similar structure but lacks the methanesulfonamido group.

    3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZOIC ACID: Similar structure but has a carboxylic acid group instead of the benzamide group.

    N-(1-PHENYLETHYL)BENZAMIDE: Similar structure but lacks the methyl and methanesulfonamido groups.

Uniqueness

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-PHENYLETHYL)BENZAMIDE is unique due to the presence of both the methanesulfonamido group and the phenylethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-12-16(10-11-17(13)20(3)24(4,22)23)18(21)19-14(2)15-8-6-5-7-9-15/h5-12,14H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZUJPGLMXZMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(C)C2=CC=CC=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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